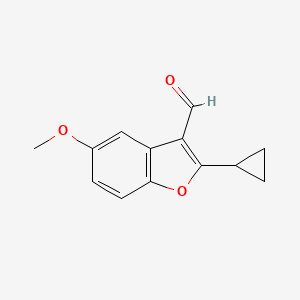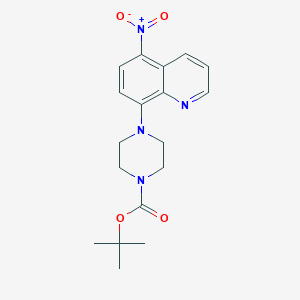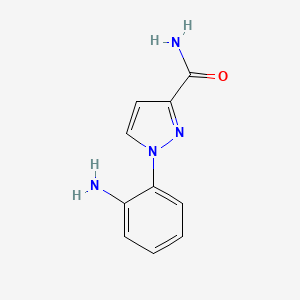
1-(2-aminophenyl)-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an aminophenyl group and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with enzymes such as histone deacetylases (hdacs) and the breakpoint cluster abl (bcr-abl) kinase .
Mode of Action
It is suggested that similar compounds may inhibit the function of hdacs by blocking their interaction with myocyte enhancer factor-2 (mef2) on dna . This could potentially lead to enhanced expression of MEF2-targeted genes . Additionally, compounds with similar structures have been shown to demonstrate significant antitumor activity in vitro and in vivo against a broad spectrum of murine and human tumor models .
Biochemical Pathways
Compounds with similar structures have been associated with the regulation of tryptophan, vitamin b6, and purine metabolism pathways . These pathways could potentially be involved in the mechanism of action of 1-(2-aminophenyl)-1H-pyrazole-3-carboxamide.
Pharmacokinetics
Compounds with similar structures, such as ci-994, have been shown to have a triexponential or biexponential elimination from plasma with a terminal half-life of 74 ± 25 hours, a volume of distribution of 155 ± 18 L/m^2, and a clearance of 40 ± 6 ml/min/m^2 .
Result of Action
Similar compounds have been shown to have significant antitumor activity in vitro and in vivo against a broad spectrum of murine and human tumor models .
Action Environment
It is known that the synthesis of plant hormones, which can mediate stress tolerance in plants, is tightly regulated and often affected by other hormones and environmental factors . This could potentially apply to the action of this compound as well.
Biochemische Analyse
Biochemical Properties
1-(2-aminophenyl)-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with histone deacetylases, particularly histone deacetylase 2, which is involved in the regulation of gene expression through chromatin remodeling . The compound’s interaction with histone deacetylase 2 leads to the inhibition of this enzyme, resulting in increased acetylation of histones and subsequent changes in gene expression. Additionally, this compound has been shown to bind to DNA, potentially affecting DNA replication and transcription processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as Bax and caspase 3 . Furthermore, it causes cell-cycle arrest in the G2/M phase, thereby inhibiting cell proliferation . In normal cells, this compound has been observed to enhance antioxidant enzyme levels, such as superoxide dismutase, which helps in reducing oxidative stress and promoting cell repair .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to histone deacetylase 2, inhibiting its activity and leading to increased histone acetylation . This results in the relaxation of chromatin structure and the activation of gene transcription. Additionally, this compound interacts with DNA, potentially interfering with DNA replication and transcription processes . The compound also induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can form over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and increased apoptosis in cancer cells . In in vivo studies, the compound’s effects on cellular function have been observed to persist over time, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity to normal tissues . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s therapeutic effects plateau at certain dosages, indicating the importance of optimizing dosage for maximum efficacy and minimal toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound has been shown to affect the levels of metabolites such as 4-(2-aminophenyl)-2,4-dioxobutanoate and 4-pyridoxic acid . These interactions suggest that this compound may influence metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound has been observed to bind to specific transporters that facilitate its uptake into cells . Once inside the cells, this compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its interactions with binding proteins that modulate its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with histone deacetylase 2 and DNA . This nuclear localization is essential for its role in regulating gene expression and inducing apoptosis in cancer cells . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminophenyl)-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on higher yields and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens and sulfonyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminophenyl)pyrrole: Shares the aminophenyl group but has a pyrrole ring instead of a pyrazole ring.
2-Aminophenylbenzothiazole: Contains an aminophenyl group attached to a benzothiazole ring.
1-(2-Aminophenyl)imidazole: Features an aminophenyl group attached to an imidazole ring .
Uniqueness: 1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the carboxamide group allows for diverse interactions with biological targets and makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
1-(2-aminophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-7-3-1-2-4-9(7)14-6-5-8(13-14)10(12)15/h1-6H,11H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXKHKBYNRXGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


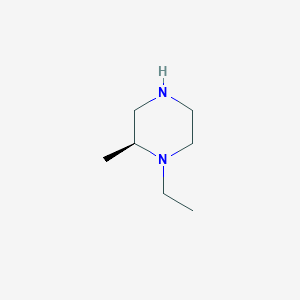
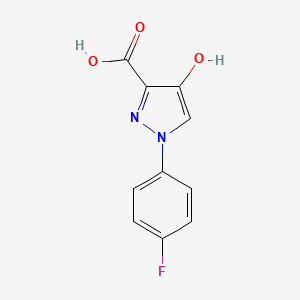
![1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438633.png)
![1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438634.png)
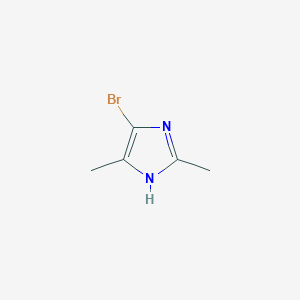
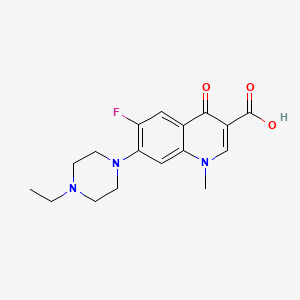
![6-Bromo-7-methylbenzo[D]thiazol-2-amine](/img/structure/B1438637.png)
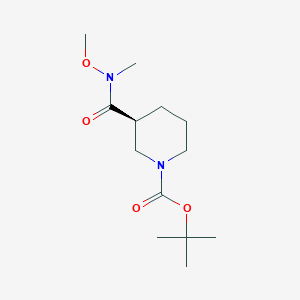
![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)
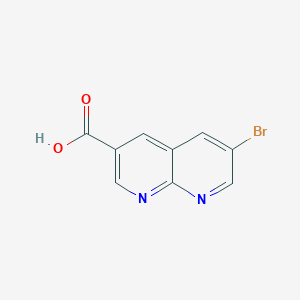
![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)

